
Lucidenic acid E
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: Lucidenic acid E can be synthesized through various chemical reactions involving the lanostane skeleton. The synthesis typically involves multiple steps, including oxidation, reduction, and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from Ganoderma lucidum. The mushroom is cultivated under controlled conditions to maximize the yield of triterpenoids. The extraction process involves solvent extraction, followed by purification techniques such as chromatography to isolate this compound .
化学反応の分析
Types of Reactions: Lucidenic acid E undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially unique pharmacological properties .
科学的研究の応用
Pharmacological Properties
Lucidenic acid E exhibits a range of pharmacological activities that make it a candidate for various therapeutic applications. Key properties include:
- Anti-Cancer Activity : this compound has demonstrated potential in inhibiting cancer cell proliferation and invasion. Research indicates that it may suppress matrix metalloproteinase activity, which is crucial in cancer metastasis. A study highlighted that lucidenic acid B, closely related to this compound, inhibited PMA-induced invasion in hepatoma cells through the MAPK/ERK signaling pathway .
- Anti-Diabetic Effects : Preliminary studies suggest that lucidenic acids, including E, exhibit anti-hyperglycemic properties. This suggests a potential role in managing diabetes by regulating blood sugar levels .
- Anti-Inflammatory Properties : this compound has been associated with anti-inflammatory effects, which can be beneficial in treating various inflammatory disorders. Its ability to modulate inflammatory pathways positions it as a promising candidate for further research in this area .
- Antioxidant Activity : The compound shows significant antioxidant properties, which help combat oxidative stress and may reduce the risk of chronic diseases .
Potential Therapeutic Applications
Given its pharmacological properties, this compound has several potential applications in medicine and health:
- Cancer Treatment : The anti-cancer properties of this compound could be harnessed in developing new cancer therapies. Its ability to inhibit cell invasion and proliferation makes it a candidate for adjunctive therapy alongside conventional treatments.
- Diabetes Management : As an anti-diabetic agent, this compound may be explored for use in dietary supplements or functional foods aimed at managing blood glucose levels.
- Anti-Inflammatory Formulations : The compound could be incorporated into formulations targeting inflammatory conditions, potentially benefiting conditions like arthritis or chronic inflammatory diseases.
Several studies have contributed to understanding the applications of this compound:
作用機序
Lucidenic acid E is part of a larger family of lucidenic acids, which includes lucidenic acids A, B, C, D, and N. While all these compounds share a similar lanostane skeleton, they differ in their side chains and functional groups, leading to variations in their pharmacological properties. This compound is unique due to its specific side chain structure, which contributes to its distinct biological activities .
類似化合物との比較
- Lucidenic acid A
- Lucidenic acid B
- Lucidenic acid C
- Lucidenic acid D
- Lucidenic acid N
Lucidenic acid E stands out for its potent anti-cancer and anti-inflammatory properties, making it a promising candidate for further research and development .
生物活性
Lucidenic acid E, a triterpenoid compound isolated from the medicinal mushroom Ganoderma lucidum, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound (C29H40O8) belongs to a class of compounds known as lanostane-type triterpenoids. These compounds are characterized by their complex polycyclic structures, which contribute to their bioactivity. The specific arrangement of functional groups in this compound is crucial for its pharmacological properties.
Pharmacological Effects
This compound exhibits several notable biological activities:
- Anti-Cancer Activity : Research indicates that this compound can inhibit the proliferation of various cancer cell lines, including hepatoma cells (HepG2). It exerts its effects by modulating key signaling pathways involved in cancer progression, such as the MAPK/ERK pathway, thereby reducing matrix metalloproteinase (MMP) activity and inhibiting cell invasion .
- Anti-Inflammatory Effects : this compound has demonstrated potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and transcription factors like NF-κB and AP-1. This suggests its utility in managing inflammatory conditions .
- Antioxidant Properties : The compound exhibits significant antioxidant activity, which can help mitigate oxidative stress-related damage in cells. This property is particularly beneficial in preventing chronic diseases associated with oxidative stress .
- Other Pharmacological Activities : Beyond its anti-cancer and anti-inflammatory effects, this compound has shown promise in neuroprotection and anti-diabetic activities. It inhibits protein tyrosine phosphatase 1B (PTP1B), an important target for diabetes management .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of MMP Activity : By downregulating MMP-9 expression through ERK pathway inhibition, this compound reduces tumor invasiveness .
- Modulation of Signaling Pathways : The compound interferes with various signaling cascades, including those involving NF-κB and AP-1, leading to decreased expression of inflammatory mediators .
- Antioxidant Mechanisms : this compound enhances the body's antioxidant defenses by upregulating antioxidant enzymes and scavenging free radicals .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- A study demonstrated that this compound significantly inhibited PMA-induced invasion in HepG2 cells by disrupting the MAPK signaling pathway .
- Another investigation reported that lucidenic acid A (closely related to E) exhibited cytotoxic effects against various cancer cell lines with IC50 values indicating potent activity against HepG2 cells .
Comparative Analysis of Lucidenic Acids
The following table summarizes the biological activities of various lucidenic acids, including this compound:
Lucidenic Acid | Anti-Cancer | Anti-Inflammatory | Antioxidant | Other Activities |
---|---|---|---|---|
A | Yes | Yes | Yes | Neuroprotective |
B | Yes | Yes | Moderate | Anti-diabetic |
C | Yes | Moderate | Moderate | - |
D | Yes | - | - | - |
E | Yes | Yes | Yes | Neuroprotective |
特性
IUPAC Name |
4-(12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40O8/c1-14(8-9-21(34)35)16-12-20(33)29(7)22-17(31)13-18-26(3,4)19(32)10-11-27(18,5)23(22)24(36)25(28(16,29)6)37-15(2)30/h14,16,18-19,25,32H,8-13H2,1-7H3,(H,34,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPCIAWQVXVATP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98665-17-9 | |
Record name | Lucidenic acid E2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036434 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。